1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
Brand Name:
Vulcanchem
CAS No.:
96614-52-7
VCID:
VC21169215
InChI:
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1
SMILES:
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Molecular Formula:
C18H13NO7
Molecular Weight:
355.3 g/mol
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
CAS No.: 96614-52-7
Cat. No.: VC21169215
Molecular Formula: C18H13NO7
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96614-52-7 |
|---|---|
| Molecular Formula | C18H13NO7 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | (2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |
| Standard InChI Key | ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator